
5,6-dichloro-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 5 and 6, along with the dihydroquinolinone structure, may impart unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: 5,6-dichloroaniline and ethyl acetoacetate.
Reaction Conditions: Heating the mixture in the presence of a catalyst such as acetic acid or sulfuric acid.
Procedure: The reaction mixture is refluxed, leading to the formation of the quinoline ring through cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or amines.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 5,6-dichloro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline structure.
Quinoline: The parent compound of the quinoline family.
2,3-Dihydroquinolin-4(1H)-one: A similar compound without chlorine substitutions.
Uniqueness
5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of chlorine atoms at positions 5 and 6, which may enhance its biological activity and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C9H7Cl2NO |
|---|---|
分子量 |
216.06 g/mol |
IUPAC名 |
5,6-dichloro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-1-2-6-8(9(5)11)7(13)3-4-12-6/h1-2,12H,3-4H2 |
InChIキー |
FGDOKHZUXGSGDJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


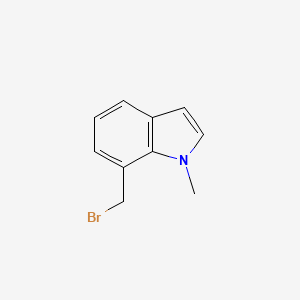




![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
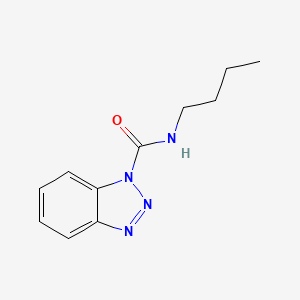
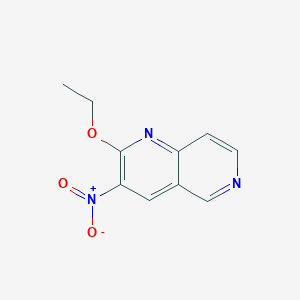

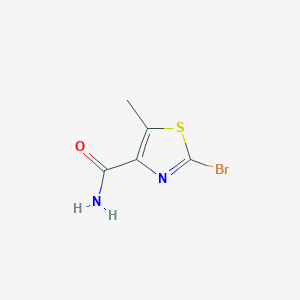

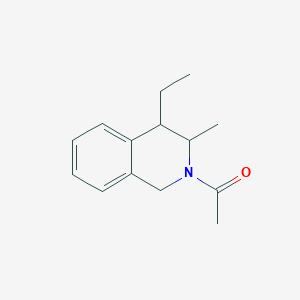

![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)
